Myristoyl coenzyme a monohydrate Myristoyl coenzyme a monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689110
InChI: InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30?,34-;/m1./s1
SMILES: CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Molecular Formula: C35H64N7O18P3S
Molecular Weight: 995.9 g/mol

Myristoyl coenzyme a monohydrate

CAS No.:

Cat. No.: VC13689110

Molecular Formula: C35H64N7O18P3S

Molecular Weight: 995.9 g/mol

* For research use only. Not for human or veterinary use.

Myristoyl coenzyme a monohydrate -

Specification

Molecular Formula C35H64N7O18P3S
Molecular Weight 995.9 g/mol
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate
Standard InChI InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30?,34-;/m1./s1
Standard InChI Key YLDPGEHCCNTXHN-AUYDVANISA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
SMILES CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Canonical SMILES CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Introduction

Chemical and Structural Characteristics of Myristoyl Coenzyme A Monohydrate

Molecular Composition and Stability

Myristoyl coenzyme A monohydrate has the chemical formula C35H62N7O17P3SH2O\text{C}_{35}\text{H}_{62}\text{N}_{7}\text{O}_{17}\text{P}_{3}\text{S} \cdot \text{H}_{2}\text{O}, with a molecular weight of 995.9 g/mol . The compound’s structure includes a 14-carbon myristoyl chain linked via a thioester bond to the sulfhydryl group of coenzyme A. This configuration enables its participation in acyl transfer reactions. The monohydrate form ensures stability under storage conditions, typically at -20°C, though aqueous solutions degrade within 24 hours .

The canonical SMILES string,
O[C@H]1[C@H](N2C=NC3=C2N=CN=C3N)O[C@H](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCCCCCCCCCCCC)=O)=O)=O)(O)=O)(O)=O)[C@H]1OP(O)(O)=O.O\text{O[C@H]1[C@H](N2C=NC3=C2N=CN=C3N)O[C@H](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCCCCCCCCCCCC)=O)=O)=O)(O)=O)(O)=O)[C@H]1OP(O)(O)=O.O},
reflects its stereochemical complexity . X-ray crystallography studies reveal a bent conformation in the pantetheine arm, facilitating interactions with enzymes like N-myristoyltransferase .

Biological Roles and Metabolic Pathways

Protein Myristoylation Mechanisms

Myristoyl-CoA is the obligatory substrate for N-myristoyltransferase (NMT), which catalyzes the covalent attachment of the myristoyl group to glycine residues in nascent proteins . This post-translational modification occurs co-translationally in eukaryotes, enabling membrane association of signaling proteins such as Src kinases and apoptosis regulators . In apoptotic cells, NMT also mediates post-translational myristoylation of proteins like gelsolin, modulating their activity in a calcium-dependent manner .

Lipid Biosynthesis and Energy Metabolism

Beyond protein modification, Myristoyl-CoA contributes to phospholipid synthesis, particularly phosphatidylinositol (PI). It acts as a precursor in the Kennedy pathway, where it donates the myristoyl moiety to diacylglycerol (DAG), forming phosphatidylinositol 4,5-bisphosphate (PIP2) . In mitochondria, β-oxidation of myristoyl-CoA yields 93 ATP molecules per molecule, underscoring its role in energy production . Dysregulation of myristoyl-CoA metabolism correlates with insulin resistance, as observed in murine models with impaired fatty acid oxidation .

Research Applications and Experimental Findings

Enzyme Kinetics and Inhibitor Development

Recent kinetic analyses of NMT using Myristoyl-CoA revealed a KmK_m of 2.4 μM and VmaxV_{max} of 12 nmol/min/mg, indicating high substrate affinity . These parameters have guided the design of NMT inhibitors, such as DDD85646, which show promise in treating fungal infections by blocking protein myristoylation in Candida albicans .

Probing Non-Enzymatic Protein Acylation

James et al. (2022) utilized a cysteine-triphenylphosphonium (CysTPP) probe to quantify non-enzymatic acylation by Myristoyl-CoA in rat tissues . Longer-chain acyl-CoAs (C13–C22) constituted 60% of the hepatic acyl-CoA pool, with Myristoyl-CoA implicated in lysine modification of heat shock proteins. This process may regulate protein folding under metabolic stress .

Comparative Analysis with Related Acyl-CoAs

Functional Divergence from Palmitoyl and Oleoyl Derivatives

Unlike palmitoyl-CoA (C16:0), which predominantly fuels β-oxidation, Myristoyl-CoA specializes in protein modification . Oleoyl-CoA (C18:1), by contrast, is a key substrate for membrane phospholipid synthesis and cholesterol esterification . Structural comparisons highlight that the shorter acyl chain of Myristoyl-CoA allows deeper penetration into enzyme active sites, explaining its preference by NMT over longer-chain analogs .

Industrial and Diagnostic Applications

Myristoyl-CoA’s stability in lithium salt form has spurred its use in high-throughput screening assays. A 2024 study employed Myristoyl-CoA-linked magnetic beads to isolate NMT isoforms from human plasma, achieving a detection limit of 0.1 pM via LC-MS/MS . This approach holds potential for diagnosing NMT dysregulation in cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator